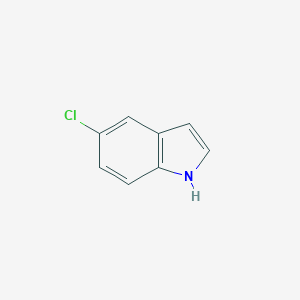
Cyclopropyl 3-methylphenyl ketone
Übersicht
Beschreibung
Cyclopropyl 3-methylphenyl ketone is a chemical compound with the molecular formula C11H12O . It is also known by other names such as Cyclopropyl (3-methylphenyl)methanone and cyclopropyl (m-tolyl)methanone .
Synthesis Analysis
Cyclopropanes, such as Cyclopropyl 3-methylphenyl ketone, present significant challenges for synthetic chemists . The introduction of the cyclopropane motif in a collection of recent total syntheses has been highlighted . An overview of the most important and widely used cyclopropanation techniques is presented, followed by a discussion of elegant approaches and clever solutions that have been developed to enable the synthesis of various unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .Molecular Structure Analysis
The molecular structure of Cyclopropyl 3-methylphenyl ketone is represented by the InChI code1S/C11H12O/c1-8-3-2-4-10 (7-8)11 (12)9-5-6-9/h2-4,7,9H,5-6H2,1H3 . The Canonical SMILES representation is CC1=CC (=CC=C1)C (=O)C2CC2 . Chemical Reactions Analysis
Cyclopropanation reactions are a key part of the synthesis of cyclopropane-containing compounds . The reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes provides trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity .Physical And Chemical Properties Analysis
Cyclopropyl 3-methylphenyl ketone has a molecular weight of 160.21 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 181 . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds .Wissenschaftliche Forschungsanwendungen
Visible-light-induced Triple Catalysis
Cyclopropyl ketones, including Cyclopropyl 3-methylphenyl ketone, can be used in a visible-light-induced triple catalysis for a ring-opening cyanation . This process involves the construction of γ-cyanoketones. The key to this reaction is the merging of photoredox catalysis with Lewis acid catalysis and copper catalysis, which enables the selective cleavage of the carbon–carbon bonds .
Asymmetric Ring-opening
Cyclopropyl ketones can also be used in an asymmetric ring-opening reaction with β-naphthols . This reaction is catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. A series of aromatic or vinyl substituted cyclopropyl ketones, potentially including Cyclopropyl 3-methylphenyl ketone, can react with 2-naphthols, providing efficient access to chiral β-naphthol derivatives .
Visible-light-mediated Interrupted Cloke-Wilson Rearrangement
Cyclopropyl ketones can be used in a new version of Cloke-Wilson rearrangement . In this process, the ring-opening/recyclization of cyclopropyl ketones upon visible-light-induced photoredox catalysis can provide oxy-bridged macrocyclic frameworks under mild reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Cyclopropanes are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses aim to highlight this .
Wirkmechanismus
Target of Action
Cyclopropyl 3-methylphenyl ketone is a synthetic compound that is often incorporated into drug candidates Cyclopropanes, in general, are known to interact with various proteins and enzymes in the body, imposing conformational restrictions on the molecule, fixing the positions of the pendant pharmacophores, and leading to improved interactions with the target protein .
Mode of Action
The mode of action of Cyclopropyl 3-methylphenyl ketone involves the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis . The transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, affording the cyclopropanated product . This interaction with its targets leads to changes at the molecular level, potentially affecting the function and activity of the target proteins or enzymes.
Biochemical Pathways
Cyclopropanes are known to be involved in various biochemical pathways, particularly those related to fatty acid and tag biosynthesis . The compound may influence these pathways, leading to downstream effects that can impact cellular functions and processes.
Pharmacokinetics
Cyclopropanes are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties . Therefore, it can be inferred that Cyclopropyl 3-methylphenyl ketone may have favorable ADME properties that enhance its bioavailability and efficacy.
Result of Action
The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates . Therefore, the compound may have a significant impact on cellular functions and processes, potentially leading to therapeutic effects when incorporated into drug candidates.
Eigenschaften
IUPAC Name |
cyclopropyl-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPSILXHXNLDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613736 | |
| Record name | Cyclopropyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 3-methylphenyl ketone | |
CAS RN |
150668-37-4 | |
| Record name | Cyclopropyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)

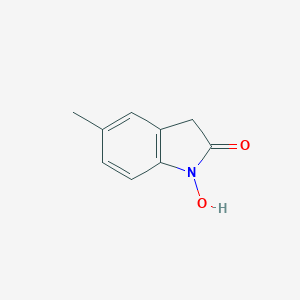
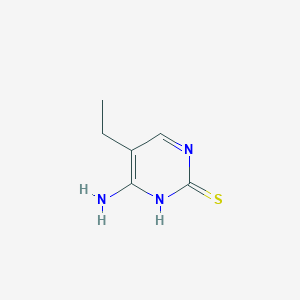

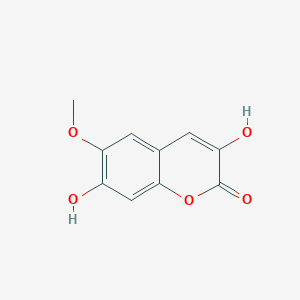
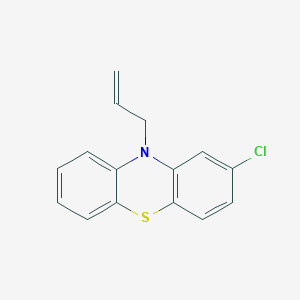
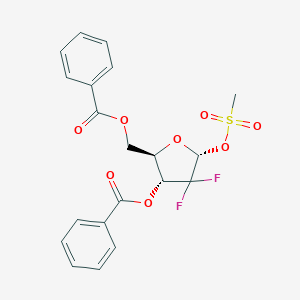
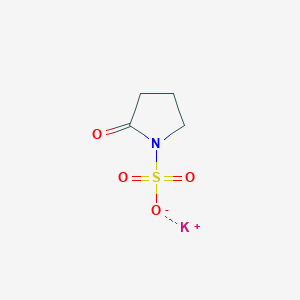
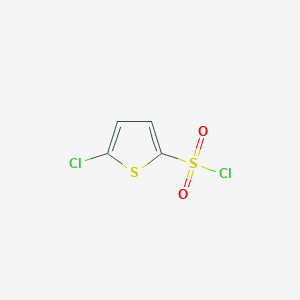
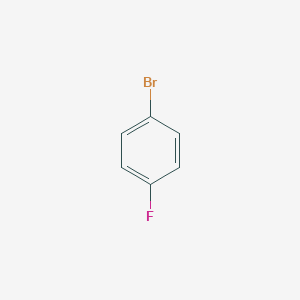
![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
